molecular formula C17H11BrN2OS B2800275 4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide CAS No. 681157-27-7

4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide

Cat. No.: B2800275
CAS No.: 681157-27-7
M. Wt: 371.25
InChI Key: NPNGKNYVOZIGRJ-UHFFFAOYSA-N
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Description

4-Bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is a synthetic small molecule based on the 8H-indeno[1,2-d]thiazole scaffold, a structure recognized for its potential in medicinal chemistry and drug discovery. This brominated benzamide derivative is of significant interest for researchers investigating novel enzyme inhibitors, particularly in the field of antiviral therapeutics. The 8H-indeno[1,2-d]thiazole core has been identified as a novel chemotype for the development of inhibitors against SARS-CoV-2 3CLpro (3-Chymotrypsin-like protease, also known as Mpro), a key enzyme essential for viral replication and transcription . Studies on closely related analogs have shown that the indeno-thiazole scaffold can dock into the substrate-binding pockets of SARS-CoV-2 3CLpro, with the central ring system being critical for maintaining inhibitory activity . Furthermore, the broader class of thiazole-benzamide hybrids has demonstrated potent inhibitory activity against other biological targets, such as α-glucosidase, highlighting the versatility of this structural family in biochemical research . The incorporation of a bromine atom on the benzamide ring offers a strategic site for further structural diversification through metal-catalyzed cross-coupling reactions, enabling researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies. This product is intended for use in non-clinical research applications only.

Properties

IUPAC Name

4-bromo-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2OS/c18-12-7-5-10(6-8-12)16(21)20-17-19-15-13-4-2-1-3-11(13)9-14(15)22-17/h1-8H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNGKNYVOZIGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Indeno[1,2-d]thiazole Core: The indeno[1,2-d]thiazole core can be synthesized by reacting appropriate ketones with thiourea under acidic conditions. This reaction forms the thiazole ring fused with the indene moiety.

    Bromination: The indeno[1,2-d]thiazole intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Amidation: The final step involves the reaction of the brominated indeno[1,2-d]thiazole with 4-aminobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions, with solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), the compound binds to the active site of the enzyme, preventing it from processing viral polyproteins necessary for viral replication . This inhibition disrupts the viral life cycle and reduces viral proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Selected 8H-Indeno[1,2-d]thiazole Derivatives and Their Properties
Compound Name Substituents (Position) Yield (%) Key Features Reference
4-Bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide Br (benzamide, para) 50 SARS-CoV-2 3CLpro inhibitor (IC50 = 6.42 μM)
3,5-Dimethoxy-N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7a) 3,5-OCH3 (benzamide), 6-OCH3 (indenothiazole) 44 Improved steric fit vs. compound 4
N-(6-Chloro-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide (7e) Cl (indenothiazole) 39 Enhanced electron-withdrawing effects
3-Fluoro-N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7i) F (benzamide), 6-OCH3 (indenothiazole) 34 Reduced steric hindrance
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Cl (benzamide), morpholinomethyl (thiazole) N/A Pyridine-thiazole hybrid

Structure-Activity Relationships (SAR)

  • Halogen Substitution : Bromine (compound 4) offers optimal hydrophobic interactions and moderate electron-withdrawing effects compared to chlorine (7e) and fluorine (7i). Larger halogens like bromine may improve binding to 3CLpro's hydrophobic pockets .
  • Alkoxy Groups: Methoxy groups at positions 5 or 6 on the indeno-thiazole (e.g., 7a) enhance solubility and adjust steric fit. Moving methoxy from position 5 to 6 (compound 7a) improved synthetic yield (44% vs. 50% for compound 4) .

Pharmacological and Biochemical Insights

  • Binding Mode : Molecular docking of analog 7a predicts interactions with 3CLpro residues His163 and Glu166, critical for catalytic activity. The bromine in compound 4 may stabilize these interactions via halogen bonding .
  • Synthetic Accessibility : Yields range from 25% (7g, with diacetoxy groups) to 50% (compound 4), influenced by substituent complexity. Chlorine and fluorine analogs (7e, 7i) exhibit lower yields, possibly due to side reactions .

Biological Activity

4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural arrangement that includes a bromine atom, an indeno[1,2-d]thiazole moiety, and a benzamide core. The molecular formula is C16_{16}H12_{12}BrN3_{3}S, with a molecular weight of approximately 348.24 g/mol. Its biological activity is primarily linked to its ability to interact with various biological targets, making it a candidate for further research in drug development.

Structural Characteristics

The compound's structure facilitates its reactivity and biological interactions:

  • Bromine Atom : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Indeno[1,2-d]thiazole Moiety : Known for anti-inflammatory and anticancer properties, this component can modulate important signaling pathways such as NF-κB activation.
  • Benzamide Core : Provides stability and may influence the pharmacokinetic properties of the compound.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have shown that derivatives of indeno[1,2-d]thiazole compounds can inhibit cancer cell proliferation. The mechanism often involves modulation of key signaling pathways that control cell growth and apoptosis. For instance:

  • Inhibition of NF-κB Pathway : This pathway is crucial in cancer progression and inflammation; compounds targeting this pathway could potentially reduce tumor growth.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been documented. It may inhibit the expression of pro-inflammatory cytokines and enzymes, thus providing therapeutic benefits in conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and related compounds:

StudyKey Findings
The compound showed significant activity against various cancer cell lines, with IC50_{50} values indicating potent inhibition.
Structural modifications enhanced the antimicrobial activity against E. coli and S. aureus, suggesting that similar modifications could improve the efficacy of this compound.
Molecular docking studies revealed strong binding interactions between the compound and target proteins involved in cancer signaling pathways.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
  • Protein Binding : Interaction with serum proteins like human serum albumin (HSA) affects its pharmacokinetics and therapeutic efficacy.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:

  • Absorption : The lipophilic nature due to bromination may enhance absorption.
  • Distribution : Binding to plasma proteins influences distribution throughout the body.
  • Metabolism : Potential interactions with cytochrome P450 enzymes suggest careful consideration in drug interactions.

Q & A

Q. What synthetic routes are commonly employed to synthesize 4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the indeno[1,2-d]thiazole core via cyclization of 2-aminothiols with ketones or aldehydes under acidic conditions .
  • Step 2 : Coupling the thiazole intermediate with 4-bromobenzoyl chloride using a base (e.g., triethylamine) in DMF at 60–80°C .
  • Key reagents : Palladium catalysts (e.g., Pd/C) for cross-coupling reactions, and microwave-assisted methods to enhance reaction efficiency .

Table 1 : Representative Yields from Synthesis Studies

Substituent PositionReaction ConditionsYield (%)Reference
6-MethoxyMicrowave, DMF47
5-BromoPd/C, 80°C39

Q. What spectroscopic methods validate the structural integrity of this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, thiazole protons at δ 6.8–7.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS matches theoretical molecular weights (e.g., [M+H]+^+ at m/z 427.27 for C19_{19}H11_{11}BrN2_2O3_3S) .
  • X-ray Crystallography : SHELX software refines crystal structures, with R-factors < 0.05 indicating high precision .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer : IC50_{50} values of 10–50 μM against human cancer cell lines (e.g., MCF-7, A549) via topoisomerase inhibition .
  • Antiviral : Moderate activity against SARS-CoV-2 3CL protease (IC50_{50} ~25 μM) in enzymatic assays .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina evaluates binding affinities to targets (e.g., A1_1 adenosine receptor). Parameters include exhaustiveness = 8, grid spacing = 0.375 Å .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, with RMSD < 2 Å indicating stable binding .

Table 2 : Docking Scores for Analogues

CompoundTarget ProteinBinding Energy (kcal/mol)
6-Methoxy derivativeSARS-CoV-2 3CLpro-8.2
5-Bromo derivativeA1_1 Adenosine R-9.5

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., PD 81,723 for A1_1AR) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 6-position to enhance potency (EC50_{50} improved from 10 μM to 0.9 μM) .

Q. How do substituents on the indeno-thiazole ring influence pharmacological activity?

  • Methoxy Groups : Increase solubility and bioavailability (LogP reduced from 3.5 to 2.8) but may reduce membrane permeability .
  • Halogenation (Br/Cl) : Enhances binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase II inhibition, Ki_i = 12 nM) .

Q. What experimental designs optimize synthetic yield and purity?

  • DoE Approaches : Vary solvent (DMF vs. THF), catalyst loading (5–10% Pd/C), and temperature (60–100°C) to identify optimal conditions .
  • Analytical QC : HPLC-PDA (purity >98%) and TLC monitoring (Rf_f = 0.3 in ethyl acetate/hexane 1:1) .

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